![molecular formula C10H16O B13195777 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 110977-32-7](/img/structure/B13195777.png)
7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethylbicyclo[221]heptane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a bicyclic compound featuring a norbornane skeleton with two methyl groups at the 7th position and an aldehyde group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 7,7-Dimethylbicyclo[2.2.1]heptane.
Oxidation: The introduction of the aldehyde group at the 1st position can be achieved through oxidation reactions. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent like oxalyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency and yield maximization.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products:
Oxidation: 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reduction: 7,7-Dimethylbicyclo[2.2.1]heptane-1-methanol
Applications De Recherche Scientifique
7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its distinctive odor profile.
Mécanisme D'action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
7,7-Dimethylbicyclo[2.2.1]heptane-2-one: Features a ketone group at the 2nd position.
7,7-Dimethylbicyclo[2.2.1]heptane-2-methylene: Contains a methylene group at the 2nd position.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the presence of the aldehyde group at the 1st position, which imparts distinct reactivity and potential for further chemical modification compared to its analogs.
Propriétés
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFZWMAXDWJRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554463 |
Source


|
| Record name | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110977-32-7 |
Source


|
| Record name | 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
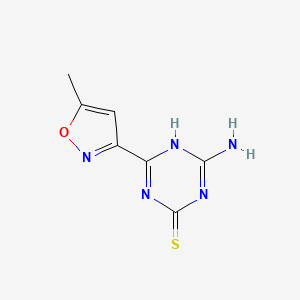
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
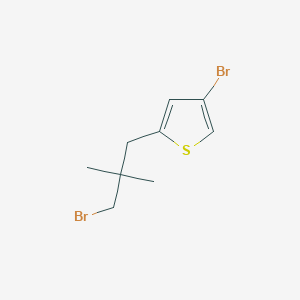
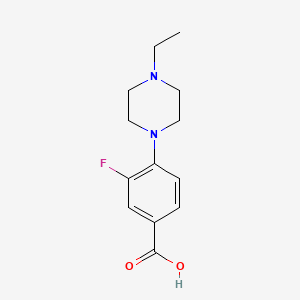
![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
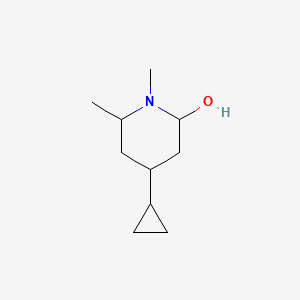
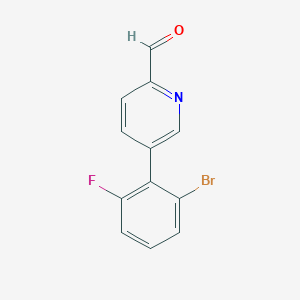

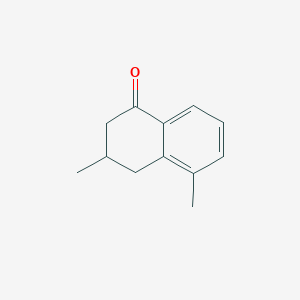
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
